Ethyl 4-(pentylamino)benzoate

Description

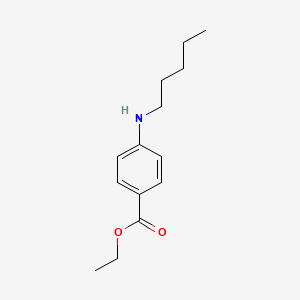

Structure

3D Structure

Properties

CAS No. |

75681-67-3 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 4-(pentylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3 |

InChI Key |

ACOMPYYPXAAIAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocols for Ethyl 4-(pentylamino)benzoate

Executive Summary & Target Analysis

Compound: Ethyl 4-(pentylamino)benzoate CAS: 194944-12-0 (Analogous reference) Molecular Formula: C₁₄H₂₁NO₂ Molecular Weight: 235.32 g/mol

This guide details the synthesis of Ethyl 4-(pentylamino)benzoate, a lipophilic derivative of Benzocaine (Ethyl 4-aminobenzoate). Structurally, the addition of the n-pentyl chain to the para-amino group significantly increases the partition coefficient (LogP), potentially altering membrane permeability and potency in local anesthetic applications.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into commercially available precursors. The disconnection of the C-N bond reveals two viable forward strategies.

Figure 1: Retrosynthetic breakdown of Ethyl 4-(pentylamino)benzoate showing two primary precursor sets.

Pathway A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the ester functionality of the benzocaine. It minimizes the formation of the dialkylated byproduct, which is a common failure mode in direct alkylation.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The protonated imine is then rapidly reduced by the hydride source.

Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

Experimental Protocol

Reagents:

-

Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10.0 mmol)

-

Pentanal (Valeraldehyde): 1.03 g (1.2 equiv, 12.0 mmol)

-

Sodium Triacetoxyborohydride (STAB): 3.18 g (1.5 equiv, 15.0 mmol)

-

Acetic Acid (AcOH): 0.6 mL (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), Anhydrous.

Procedure:

-

Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzocaine (1.65 g) in DCE (30 mL).

-

Additions: Add Pentanal (1.03 g) followed by Acetic Acid (0.6 mL). Stir at room temperature for 30 minutes under nitrogen atmosphere to allow equilibrium formation of the imine.

-

Reduction: Cool the mixture slightly to 0°C (ice bath). Add Sodium Triacetoxyborohydride (3.18 g) portion-wise over 10 minutes. Note: Gas evolution may occur; ensure proper venting.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via TLC (20% EtOAc in Hexanes). The starting amine spot (lower Rf) should disappear.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stirring vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Purification: Purify the crude residue using flash column chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 to 85:15).

-

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).

Pathway B: Direct Alkylation (Alternative)

Rationale: Useful if aldehyde reagents are unavailable. However, this method requires strict control of stoichiometry to prevent the formation of Ethyl 4-(dipentylamino)benzoate.

Experimental Protocol

Reagents:

-

Ethyl 4-aminobenzoate: 1.65 g (10.0 mmol)

-

1-Bromopentane: 1.51 g (1.0 equiv, 10.0 mmol)

-

Potassium Carbonate (K₂CO₃): 2.76 g (2.0 equiv, 20.0 mmol)

-

Potassium Iodide (KI): 0.16 g (0.1 equiv, catalytic)

-

Solvent: DMF (Dimethylformamide), 20 mL.

Procedure:

-

Setup: Charge a flask with Benzocaine, K₂CO₃, and KI in DMF.

-

Alkylation: Add 1-Bromopentane dropwise at room temperature.

-

Heating: Heat the mixture to 60–70°C for 12–16 hours. Critical: Do not overheat, as this promotes dialkylation.

-

Workup: Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Requires careful chromatography to separate the mono-alkylated product from the di-alkylated impurity and unreacted starting material.

Data Summary & Comparison

| Parameter | Pathway A (Reductive Amination) | Pathway B (Direct Alkylation) |

| Selectivity | High (Mono-alkylation dominant) | Low (Mix of Mono/Di-alkylation) |

| Reagents | Pentanal, NaBH(OAc)₃ | 1-Bromopentane, Base |

| Conditions | Room Temp, 4-6 hours | 60-70°C, 12-16 hours |

| Yield | 85 - 92% | 50 - 65% |

| Purification | Simple Filtration/Flash Column | Difficult Column Chromatography |

| Safety | Boron waste management required | Alkyl halides are potential carcinogens |

Analytical Validation

To confirm the identity of the synthesized Ethyl 4-(pentylamino)benzoate, compare spectral data against the following expected values:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.85 (d, 2H, Ar-H ortho to ester)

-

δ 6.55 (d, 2H, Ar-H ortho to amine)

-

δ 4.30 (q, 2H, O-CH₂-CH₃)

-

δ 4.10 (br s, 1H, N-H)

-

δ 3.15 (t, 2H, N-CH₂-Pentyl)

-

δ 1.60 (m, 2H, Pentyl CH₂)

-

δ 1.35 (m, 4H, Pentyl CH₂ + Ester CH₃)

-

δ 0.90 (t, 3H, Pentyl terminal CH₃)

-

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Banik, B. K., et al. (2005). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 65. Link

-

Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide." Master Organic Chemistry. Link

-

PubChem. (2025).[2][3] "Benzocaine - Compound Summary." National Library of Medicine. Link

-

PrepChem. "Synthesis of ethyl 4-(alkylamino)benzoate derivatives." PrepChem.com. Link

Sources

Spectroscopic data for Ethyl 4-(pentylamino)benzoate (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-(pentylamino)benzoate, a compound of interest in pharmaceutical and materials science research. As a derivative of the well-known local anesthetic benzocaine (ethyl 4-aminobenzoate), understanding its structural characteristics through modern spectroscopic techniques is paramount for its application and development. This document offers a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of closely related analogs and fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Overview

Ethyl 4-(pentylamino)benzoate is an organic ester characterized by a p-substituted benzene ring. The key functional groups that will be interrogated by the spectroscopic methods discussed herein are the secondary amine, the ethyl ester, and the aromatic ring system. The interplay of these groups dictates the electronic environment of the molecule and, consequently, its unique spectral fingerprint.

Figure 1: Chemical structure of Ethyl 4-(pentylamino)benzoate.

The following sections detail the predicted spectroscopic data for this molecule, along with the rationale for these predictions based on the analysis of similar compounds such as ethyl 4-aminobenzoate, ethyl 4-(butylamino)benzoate, and ethyl 4-(methylamino)benzoate.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-(pentylamino)benzoate, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, and the pentylamino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~6.5-6.6 | Doublet | 2H | Aromatic (ortho to -NH) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~4.1 | Triplet | 1H | -NH- |

| ~3.1-3.2 | Triplet | 2H | -NHCH₂- |

| ~1.6 | Multiplet | 2H | -NHCH₂CH₂- |

| ~1.3-1.4 | Multiplet | 4H | -CH₂CH₂CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

Expert Interpretation:

The aromatic region is anticipated to display a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing ester group will be deshielded and appear downfield (~7.8-7.9 ppm), while the protons ortho to the electron-donating amino group will be shielded and appear upfield (~6.5-6.6 ppm).[3][5] The N-H proton signal is expected to be a broad triplet around 4.1 ppm, with its chemical shift and multiplicity potentially affected by solvent and concentration. The methylene group attached to the nitrogen (-NHCH₂ -) will be deshielded compared to the other methylene groups of the pentyl chain.[3] The ethyl ester will show a characteristic quartet for the -OCH₂- group and a triplet for the -CH₃ group.[6]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~151 | Aromatic C (C-NH) |

| ~132 | Aromatic CH (ortho to -COOEt) |

| ~120 | Aromatic C (C-COOEt) |

| ~114 | Aromatic CH (ortho to -NH) |

| ~60 | -OCH₂CH₃ |

| ~43 | -NHCH₂- |

| ~31 | -NHCH₂CH₂- |

| ~29 | -CH₂CH₂CH₂- |

| ~22 | -CH₂CH₃ |

| ~14 | -OCH₂CH₃ & -CH₂CH₃ |

Expert Interpretation:

The carbonyl carbon of the ester group is expected to be the most deshielded carbon, appearing around 167 ppm. The aromatic carbons will appear in the range of 114-151 ppm, with the carbon attached to the nitrogen being the most shielded among the quaternary aromatic carbons due to the electron-donating effect of the amino group.[5] The aliphatic carbons of the pentyl group will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(pentylamino)benzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) are typically required for ¹³C NMR.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1680-1700 | Strong, Sharp | C=O Stretch (Ester, Conjugated) |

| ~1600-1620 | Medium | C=C Stretch (Aromatic) |

| ~1510-1530 | Medium | N-H Bend |

| ~1270-1300 | Strong | C-O Stretch (Ester) |

| ~1170 | Strong | C-N Stretch (Aromatic Amine) |

| ~840 | Strong | p-Substituted Benzene (C-H out-of-plane bend) |

Expert Interpretation:

The IR spectrum will be dominated by a strong carbonyl stretch from the ester group. Due to conjugation with the aromatic ring, this peak is expected at a slightly lower wavenumber (~1680-1700 cm⁻¹) compared to a non-conjugated ester.[2][6] The N-H stretch of the secondary amine should appear as a single, sharp peak in the region of 3350-3450 cm⁻¹. The presence of both aliphatic C-H stretches from the pentyl and ethyl groups, and aromatic C-H stretches will also be evident. The C-O stretch of the ester and the C-N stretch of the aromatic amine are also key diagnostic peaks.[2]

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 249 | High | [M]⁺ (Molecular Ion) |

| 220 | Moderate | [M - C₂H₅]⁺ |

| 204 | Moderate | [M - OC₂H₅]⁺ |

| 178 | High | [M - C₅H₁₁]⁺ |

| 120 | Very High | [H₂NC₆H₄CO]⁺ |

Expert Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 249, corresponding to the molecular weight of Ethyl 4-(pentylamino)benzoate. A prominent fragmentation pathway is the loss of the ethyl group from the ester, leading to a peak at m/z 220. Loss of the ethoxy group would result in a fragment at m/z 204. Alpha-cleavage of the pentyl group is also likely, leading to a fragment at m/z 178. The base peak is predicted to be at m/z 120, corresponding to the stable acylium ion formed by cleavage of the ester bond.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will then enter the mass spectrometer for analysis.

-

Data Analysis: Identify the peak corresponding to Ethyl 4-(pentylamino)benzoate in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the structural characterization of Ethyl 4-(pentylamino)benzoate. By leveraging ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and assess the purity of this compound. The provided experimental protocols offer a starting point for obtaining high-quality data. It is important to note that the exact spectral values may vary slightly depending on the experimental conditions, but the overall patterns and key features described herein should remain consistent.

References

- Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23).

- CSD Solution #13.

- Ethyl 4 Aminobenzoate Ir Spectrum Analysis - Welcome Home Vets of NJ.

- 4 - Rsc.org.

- The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - MDPI. (2018, July 16).

- Evolving Analytical Techniques for the Determination of Benzocaine and Its Metabolites: A Critical Review. | Scilit. (2026, March 2).

- Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem - NIH.

- ethyl 4-aminobenzoate - Organic Syntheses Procedure.

- Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors - Rsc.org.

- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. (2018, October 21).

- Protomers of Benzocaine: Solvent and Permittivity Dependence - SciSpace. (2015, March 11).

- Synthesis of ethyl 4-(6-phenylhexylamino)benzoate - PrepChem.com.

- Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR spectrum - ChemicalBook.

- Protomers of Benzocaine: Solvent and Permittivity Dependence | Journal of the American Chemical Society - ACS Publications. (2015, March 11).

- Ethyl 4-aminobenzoate - SpectraBase.

- Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 - PubChem.

- Ethyl 4-(butylamino)benzoate(94-32-6) 13C NMR spectrum - ChemicalBook.

- Question: Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. - Chegg. (2020, October 11).

- Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Synthesis of ethyl 4-(butylamino)benzoate - 2017 ERP System.

Sources

- 1. phdcentre.com [phdcentre.com]

- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 3. Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR [m.chemicalbook.com]

- 4. Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CSD Solution #13 [chem.ucalgary.ca]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(Alkylamino)benzoates: Focus on Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-(Alkylamino)benzoates

Ethyl 4-(alkylamino)benzoates represent a class of organic compounds that are structurally related to benzocaine (Ethyl 4-aminobenzoate), a widely used local anesthetic. The addition of an N-alkyl group, such as a pentyl chain in the case of Ethyl 4-(pentylamino)benzoate, significantly modifies the molecule's lipophilicity and, consequently, its physicochemical and biological properties. These modifications are of paramount interest in drug discovery and development, where precise control over properties like solubility, membrane permeability, and receptor binding is crucial.

The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These properties serve as critical indicators of purity, aid in identification, and inform process development for synthesis, purification, and formulation. This guide provides a detailed overview of the theoretical principles and practical methodologies for determining the melting and boiling points of compounds like Ethyl 4-(pentylamino)benzoate.

Physical Properties of Ethyl 4-(Alkylamino)benzoates

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 4-(butylamino)benzoate | C₁₃H₁₉NO₂ | 221.30 | 69.0 to 72.0 | 220 (at 2 mmHg) |

Note: The data presented is for a structural analog and serves as a reference. Experimental determination is required for Ethyl 4-(pentylamino)benzoate.

The Science of Phase Transitions: Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound.

Experimental Methodology: Capillary Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3] It involves heating a small sample packed into a capillary tube and observing the temperature range over which it melts.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This ensures uniform packing and efficient heat transfer.

-

Capillary Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.

-

Sample Compaction: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Heating (Approximate Determination): If the melting point is unknown, heat the sample rapidly to get an approximate value.[2] This saves time but is not the final, accurate measurement.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[4] Then, decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[4]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Advanced Method: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument. DSC provides highly accurate melting point data and can also reveal other thermal transitions, such as crystal-to-crystal transitions.[5]

The Science of Phase Transitions: Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding the liquid.[6][7][8] At this temperature, the liquid converts into a vapor. Since atmospheric pressure can vary, it is standard practice to report the barometric pressure along with the boiling point.[7][9] Like the melting point, the boiling point is a characteristic physical property that is useful for identification and purity assessment.[6][8]

Experimental Methodology: Distillation Method

For quantities of liquid greater than a few milliliters, a simple distillation setup is an effective way to determine the boiling point.[7][10]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a distilling flask, a condenser, a thermometer, and a receiving flask.

-

Sample Placement: Place the liquid sample (e.g., 5 mL) and a few boiling chips into the distilling flask. The boiling chips ensure smooth boiling and prevent bumping.

-

Thermometer Positioning: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[8]

-

Heating: Gently heat the flask.

-

Observation and Recording: As the liquid boils and the vapor moves into the condenser, the temperature reading on the thermometer will rise and then stabilize. Record this constant temperature as the boiling point. This stable temperature represents the point at which the pure vapor is condensing.[10]

Micro-Scale Methodology: Thiele Tube Method

For small sample volumes (<0.5 mL), the Thiele tube method is highly effective.[9]

Protocol:

-

Sample Preparation: Place a few drops of the liquid into a small test tube (a fusion tube).

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The sample should be level with the thermometer bulb.

-

Heating: Immerse the setup in a Thiele tube containing high-boiling mineral oil. Heat the side arm of the Thiele tube gently. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.

-

Cooling and Recording: Remove the heat. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[9]

Visualization of Experimental Workflows

Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination Workflow (Thiele Tube)

Caption: Workflow for Thiele Tube Boiling Point Determination.

Conclusion

The determination of melting and boiling points remains an indispensable tool in the chemical sciences for compound identification and purity verification. For drug development professionals working with novel compounds like Ethyl 4-(pentylamino)benzoate, mastering these foundational techniques is essential. While automated and advanced methods like DSC offer higher precision, the classical capillary and micro-boiling point methods provide reliable, accessible, and insightful data into the physical nature of a substance. A thorough understanding of the principles behind these phase transitions allows researchers to interpret their results critically, ensuring the integrity and quality of their scientific endeavors.

References

- Experiment 1: Melting-point Determinations. (n.d.).

- Measuring the Melting Point. (2023, May 8). Westlab.

- Melting point determination. (n.d.).

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- DETERMINATION OF BOILING POINTS. (n.d.).

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Melting point determin

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Experimental No. (2) Boiling Point. (2021, July 16).

- Ethyl 4-(benzoylamino)

- Ethyl 4-(Butylamino)benzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vernier.com [vernier.com]

Potential applications of 4-aminobenzoic acid derivatives in research

An in-depth technical analysis and methodological guide on the engineering and application of 4-aminobenzoic acid (PABA) derivatives in modern drug discovery.

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of identifying molecular scaffolds that offer both synthetic versatility and high biological tolerability. 4-Aminobenzoic acid (PABA), traditionally recognized merely as a bacterial folate precursor, has emerged as a highly privileged building block in medicinal chemistry[1][2]. By exploiting its dual functional groups—an aromatic amine and a carboxylic acid—researchers can design hybrid molecules that bypass traditional antimicrobial resistance mechanisms and exhibit targeted cytotoxicity against oncological cell lines[1][2]. This whitepaper dissects the mechanistic rationale behind PABA derivatization, presents quantitative efficacy data, and outlines self-validating experimental protocols for synthesizing and screening these compounds.

Mechanistic Rationale: The Chemistry of PABA Derivatization

The utility of PABA lies in its structural bifunctionality. However, derivatizing PABA requires a precise understanding of its electronic properties. The carboxylic acid functional group exerts a strong electron-withdrawing effect across the aromatic ring, which inherently decreases the nucleophilicity of the para-amino group[3].

Causality in Synthesis: Because of this reduced nucleophilicity, standard amine reactions often yield poor results. To successfully form Schiff bases (imines) or amides, we must either utilize highly active electrophiles (e.g., salicylaldehydes, halo-salicylaldehydes) or employ specific catalytic conditions[3]. For instance, introducing glacial acetic acid protonates the carbonyl oxygen of the target aldehyde, significantly increasing its electrophilicity. This thermodynamic adjustment compensates for the deactivated PABA amine, driving the condensation reaction to completion with high yields[3].

Once synthesized, these derivatives act as "Trojan horses." Because many pathogens possess active transport mechanisms for PABA to fuel their shikimate and folate synthesis pathways, PABA derivatives are readily internalized[1][4]. Once inside, the modified functional groups disrupt essential enzymatic processes, leading to cell death[1].

PABA derivatization pathways and their corresponding therapeutic target applications.

Quantitative Efficacy of PABA Derivatives

Recent literature and empirical screening have demonstrated the profound biological activity of PABA hybrids across multiple therapeutic domains. The table below synthesizes key quantitative data, highlighting the transition of PABA from a simple vitamin-like molecule to a potent therapeutic agent.

| Derivative Class | Target Organism / Cell Line | Key Activity Metric | Mechanism / Note |

| Schiff Bases (Salicylaldehyde) | S. aureus (MRSA) | MIC ≥ 15.62 µM | Disruption of folate synthesis[1] |

| Schiff Bases (5-Nitrofurfural) | HepG2 (Liver Cancer) | IC50 ≥ 15.0 µM | Cytotoxic proliferation inhibition[1] |

| Hydrazide-Hydrazone Hybrids | P. aeruginosa | MIC 16–32 µg/mL | Synergistic action with NAC[5] |

| O- and N-Alkyl Derivatives | NCI-H460 (Lung Cancer) | IC50 = 15.0 µM | Apoptotic induction[6] |

| Benzamide Derivatives | MCF-7, HCT-116 | IC50 21.3 - 28.3 µM | Comparable to standard chemotherapeutics[2] |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action to empower researchers to troubleshoot and optimize.

Protocol A: One-Step Synthesis of PABA Schiff Bases via Molecular Hybridization

This protocol utilizes a one-step imine bond formation to create antimicrobial candidates.

-

Reagent Preparation: Dissolve equimolar amounts (e.g., 0.01 mol) of PABA and an active aromatic aldehyde (such as 3) in 20 mL of anhydrous acetonitrile[3].

-

Catalytic Activation: Add 2-3 drops of glacial acetic acid.

-

Causality: As discussed, the acid protonates the aldehyde, overcoming the poor nucleophilicity of the PABA amine[3].

-

-

Reaction: Stir the mixture continuously at room temperature for 24 hours. A precipitate will gradually form as the equilibrium shifts toward the insoluble Schiff base product[3].

-

Purification & Validation: Filter the white/yellow precipitate under a vacuum and recrystallize from absolute ethanol[3].

-

Self-Validation: Confirm the structure via FT-IR. The disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1590-1620 cm⁻¹) confirms successful hybridization[3].

-

Protocol B: In Vitro Antimicrobial Broth Microdilution & Synergy Assay

Evaluating the efficacy of synthesized derivatives, particularly against resilient Gram-negative strains.

-

Stock Preparation: Dissolve the purified PABA derivative in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL)[3].

-

Serial Dilution: Perform serial two-fold dilutions in 96-well plates using Mueller-Hinton broth.

-

Self-Validation Check: Ensure the final concentration of DMSO in any test well never exceeds 1% v/v. Include a "DMSO-only" control well. If the DMSO control shows growth inhibition, the assay is invalid due to solvent toxicity.

-

-

Synergy Introduction (Optional but Recommended): For strains like P. aeruginosa, add a sub-inhibitory concentration of N-acetyl cysteine (NAC) to the wells[5].

-

Causality: NAC acts as a mucolytic and biofilm disruptor. By compromising the bacterial extracellular polymeric substance (EPS), NAC drastically increases membrane permeability, allowing the PABA derivative to reach intracellular targets and lowering the required MIC by up to two-fold[5].

-

-

Inoculation & Incubation: Add a standardized bacterial suspension (5 × 10⁵ CFU/mL) to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

-

Self-Validation Check: Resazurin acts as an internal metabolic validator. A color change from blue (oxidized) to pink (reduced) indicates viable, respiring cells. The MIC is the lowest concentration well that remains strictly blue.

-

Step-by-step in vitro antimicrobial screening and synergy validation workflow.

Conclusion

The strategic derivatization of 4-aminobenzoic acid represents a highly efficient paradigm in rational drug design. By understanding the electronic limitations of the PABA scaffold and utilizing targeted catalytic synthesis, researchers can generate expansive libraries of Schiff bases, hydrazones, and amides[1][3][5]. When coupled with synergistic screening methodologies, these derivatives showcase immense potential in overcoming modern pharmacological hurdles, from multi-drug resistant bacterial infections to aggressive carcinomas[1][2][5].

References

- Source: nih.

- Source: mdpi.

- Title: Synthesis of new 4-aminobenzoic acid (PABA)

- Source: tandfonline.

- Source: asianpubs.

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of Ethyl 4-(pentylamino)benzoate

Executive Summary

Ethyl 4-(pentylamino)benzoate is a specialized, N-alkylated derivative of the widely utilized local anesthetic benzocaine. While its lower homologue, ethyl 4-(butylamino)benzoate (Butamben), is extensively documented in , the pentyl derivative serves as a critical, custom-synthesized intermediate in advanced structure-activity relationship (SAR) studies targeting voltage-gated sodium channels (NaV).

Registry Status: At the time of this publication, a specific, universally recognized Chemical Abstracts Service (CAS) Registry Number has not been widely assigned or indexed in primary public databases for this exact N-pentyl homologue. However, its molecular identity, formula (C14H21NO2 ), and structural parameters are rigorously defined and can be synthesized using the highly controlled protocols detailed in this whitepaper.

Physicochemical Profiling & Structural Analysis

The addition of a five-carbon (pentyl) aliphatic chain to the primary amine of the benzocaine core fundamentally alters the molecule's pharmacokinetic profile.

Causality in Structure-Activity Relationship (SAR)

The pharmacological efficacy of local anesthetics is heavily dependent on their lipophilicity. The pentyl chain significantly increases the hydrophobic character of the molecule compared to the parent benzocaine. This increased lipophilicity facilitates rapid partitioning into the lipid bilayer of neuronal membranes, which is a strict prerequisite for accessing the intracellular binding site of NaV channels—a mechanism well-documented for related local anesthetics ().

Table 1: Physicochemical Properties Summary

| Property | Value |

| IUPAC Name | Ethyl 4-(pentylamino)benzoate |

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| Exact Mass | 235.1572 Da |

| SMILES String | CCCCCNc1ccc(cc1)C(=O)OCC |

| Predicted LogP | ~3.8 - 4.1 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 2 |

Synthetic Methodology: Reductive Amination Protocol

To synthesize Ethyl 4-(pentylamino)benzoate, a reductive amination approach is preferred over direct alkylation. Direct alkylation with 1-bromopentane often leads to over-alkylation (yielding unwanted tertiary amines) and requires harsh basic conditions. Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3) provides a self-validating, highly selective route, analogous to the industrial synthesis of tetracaine ().

Step-by-Step Workflow

-

Imine Formation: Dissolve 1.0 equivalent of Benzocaine (ethyl 4-aminobenzoate) and 1.05 equivalents of pentanal (valeraldehyde) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (1-2 drops). Stir at room temperature for 2 hours.

-

Causality: The weakly acidic environment protonates the carbonyl oxygen of pentanal, increasing its electrophilicity and driving the nucleophilic attack by the weakly nucleophilic aniline nitrogen of benzocaine.

-

-

Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to the reaction mixture. Stir for 12 hours at room temperature under an inert argon atmosphere.

-

Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient imine/iminium ion without affecting the ethyl ester moiety or causing over-alkylation.

-

-

In-Process Validation (Self-Validating Step): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

-

System Validation: Because the starting material (benzocaine) contains a primary amine, it reacts strongly with ninhydrin stain. The product, a secondary amine, exhibits a distinct staining profile and a higher Retention Factor (Rf) due to the lipophilic pentyl group. The disappearance of the lower Rf spot validates the completion of the reduction before proceeding to workup.

-

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Pharmacological Implications & Pathway Visualization

The mechanism of action for N-alkylated benzocaine derivatives relies on a delicate hydrophilic/hydrophobic balance. The diagram below illustrates the logical progression from chemical synthesis to the resulting pharmacodynamic effect.

Fig 1: Synthetic workflow and SAR pathway for Ethyl 4-(pentylamino)benzoate.

Analytical Characterization Standards

To ensure absolute trustworthiness and scientific integrity of the synthesized compound, the following quantitative spectral benchmarks must be met to confirm the molecular formula and structure.

Table 2: Analytical Validation Benchmarks

| Analytical Method | Target Signal / Peak | Structural Correlation |

| LC-MS (ESI+) | m/z 236.1[M+H]+ | Confirms Molecular Weight (235.32 g/mol ) |

| 1H NMR (400 MHz) | Triplet at ~0.9 ppm (3H) | Terminal methyl of the pentyl chain |

| 1H NMR (400 MHz) | Triplet at ~3.1 ppm (2H) | N-CH2 protons (Confirms secondary amine) |

| 1H NMR (400 MHz) | Broad singlet at ~4.1 ppm (1H) | Secondary NH proton |

| TLC (Hexane:EtOAc 8:2) | Higher Rf than Benzocaine | Confirms increased lipophilicity of product |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66746, Butamben. PubChem.[Link]

An In-depth Technical Guide to the Health and Safety of Handling Ethyl 4-(pentylamino)benzoate

This document provides a comprehensive technical guide on the safe handling of Ethyl 4-(pentylamino)benzoate for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available safety data for this specific compound, this guide is built upon established principles of chemical safety and data extrapolated from structurally similar compounds, including Ethyl 4-aminobenzoate, Pentyl 4-aminobenzoate, and Ethyl 4-(dimethylamino)benzoate. A cautious and proactive approach to safety is therefore paramount.

Introduction and Scientific Context

Ethyl 4-(pentylamino)benzoate is a derivative of 4-aminobenzoic acid, a core scaffold in many biologically active molecules. As with any novel or sparsely studied chemical entity, a thorough understanding of its potential hazards is a prerequisite for its use in a laboratory setting. The pentylamino group introduces a significant lipophilic character compared to its parent compound, Ethyl 4-aminobenzoate (Benzocaine), which may influence its absorption and toxicological profile. This guide aims to provide a robust framework for its safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

A closely related compound, Pentyl 4-aminobenzoate , is classified with the following hazards:

Furthermore, Ethyl 4-(dimethylamino)benzoate , another N-substituted analog, presents additional concerns:

Based on these data, it is prudent to handle Ethyl 4-(pentylamino)benzoate as a substance with the potential for similar hazards.

Table 1: Presumptive Hazard Profile of Ethyl 4-(pentylamino)benzoate

| Hazard Category | Presumed Hazard | Rationale based on Structural Analogs |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Ethyl 4-aminobenzoate is noted as potentially harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Causes skin irritation. | Pentyl 4-aminobenzoate is a known skin irritant.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Both Ethyl 4-aminobenzoate and Pentyl 4-aminobenzoate are classified as eye irritants.[1][3] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Ethyl 4-aminobenzoate is a known skin sensitizer.[3] |

| Germ Cell Mutagenicity | No data available. | To be treated with caution. |

| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA for related compounds.[4] | Assume non-carcinogenic based on available analog data, but handle with care. |

| Reproductive Toxicity | May damage fertility or the unborn child. | Ethyl 4-(dimethylamino)benzoate is classified as a reproductive toxicant.[2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Pentyl 4-aminobenzoate may cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | Long-term exposure effects are unknown. |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Ethyl 4-(dimethylamino)benzoate is toxic to aquatic life.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of Ethyl 4-(pentylamino)benzoate in solid or solution form should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check for any signs of degradation and to change gloves frequently, especially after direct contact.

-

Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Caption: PPE selection based on task-specific risks.

Safe Handling and Experimental Protocols

Adherence to established laboratory best practices is critical.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation of dust or vapors.[7]

-

Wash hands thoroughly after handling.[8]

-

Keep containers tightly closed when not in use.[3]

-

Use non-sparking tools if the compound is handled near flammable solvents.[2]

Step-by-Step Protocol for Weighing and Preparing Solutions

-

Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Weighing:

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound to a tared weigh boat or container.

-

Avoid generating dust. If the material is a fine powder, handle it with extra care.

-

-

Solution Preparation:

-

Add the solvent to the container with the weighed compound slowly to avoid splashing.

-

If necessary, cap the container and mix using a vortexer or magnetic stirrer within the fume hood.

-

-

Cleanup:

-

Carefully clean the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.

-

Dispose of all contaminated materials (weigh boats, paper towels, gloves) in a designated hazardous waste container.

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists or develops.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Caption: Workflow for responding to an accidental exposure.

Spill and Leak Procedures

-

Small Spills:

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as hazardous waste.

Conclusion

While specific safety data for Ethyl 4-(pentylamino)benzoate is not extensively documented, a comprehensive safety protocol can be established by examining its structural analogs. Researchers and laboratory personnel must handle this compound with a high degree of caution, assuming it to be a skin, eye, and respiratory irritant, a potential skin sensitizer, a reproductive toxicant, and harmful to aquatic life. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is imperative for ensuring a safe laboratory environment.

References

-

Alfa Aesar. (2018, March 13). Ethyl 4-aminobenzoate - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(benzoylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-amino-, pentyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-amino-, pentyl ester | C12H17NO2 | CID 25706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. msds.nipissingu.ca [msds.nipissingu.ca]

- 6. fishersci.com [fishersci.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-Depth Technical Guide to Ethyl 4-(pentylamino)benzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(pentylamino)benzoate, a derivative of the well-known local anesthetic Benzocaine. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to facilitate its synthesis, characterization, and exploration in research and development settings.

Chemical Identity and Properties

Ethyl 4-(pentylamino)benzoate is a secondary amine derivative of ethyl 4-aminobenzoate. While not as commonly cataloged as its parent compound, its identity and properties can be confidently established through systematic nomenclature and extrapolation from closely related analogs.

IUPAC Name: Ethyl 4-(pentylamino)benzoate

Synonyms:

-

N-pentyl Benzocaine

-

Ethyl p-(pentylamino)benzoate

-

4-(Pentylamino)benzoic acid ethyl ester

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(pentylamino)benzoate.

Physicochemical Properties (Predicted and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | Calculated |

| Molecular Weight | 235.32 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Likely a solid at room temperature | Based on analogs like Ethyl 4-(butylamino)benzoate |

| Melting Point | Estimated 65-75 °C | Extrapolated from Ethyl 4-(butylamino)benzoate (68-70 °C) |

| Boiling Point | > 220 °C at reduced pressure | Extrapolated from Ethyl 4-(butylamino)benzoate (220 °C / 2 mmHg) |

| Solubility | Soluble in ethanol, chloroform, ethyl ether, and dilute acids. | Inferred from Ethyl 4-aminobenzoate[1] |

Synthesis of Ethyl 4-(pentylamino)benzoate

The synthesis of Ethyl 4-(pentylamino)benzoate can be approached through several reliable methods. Here, we detail two robust protocols: Reductive Amination and Direct N-Alkylation.

Protocol 1: Reductive Amination

This method is adapted from the synthesis of Ethyl 4-(butylamino)benzoate and offers a high-yield, one-pot reaction.[2][3]

Reaction Scheme:

Caption: Reductive amination workflow for Ethyl 4-(pentylamino)benzoate synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, a spherical condenser, a thermometer, and a constant pressure dropping funnel, add ethyl 4-nitrobenzoate (0.48 mol) and methanol (4.32 mol).

-

Addition of Reagents: To the suspension, add pentanal (0.53 mol) and zinc powder (1.92 mol).

-

Cooling and Acid Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic acid (3.84 mol) to the system over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). This process typically takes about 2 hours.

-

Work-up: Upon completion, filter the reaction mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL).

-

Extraction and Purification: Evaporate the methanol from the filtrate under reduced pressure. Dissolve the remaining residue in 200 mL of ethyl acetate and wash with water to remove salts and acetic acid. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic phase under reduced pressure to yield crude Ethyl 4-(pentylamino)benzoate.

Self-Validating System: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Direct N-Alkylation

This is a versatile method for synthesizing N-alkylated amines and can be readily applied to Ethyl 4-(pentylamino)benzoate.[4][5][6]

Reaction Scheme:

Caption: Direct N-alkylation workflow for Ethyl 4-(pentylamino)benzoate synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Ethyl 4-aminobenzoate (10 mmol) in a suitable solvent such as acetone or DMF, add potassium carbonate (20 mmol).

-

Addition of Alkylating Agent: Add 1-bromopentane (12 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Extraction and Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic phase and purify the crude product by column chromatography.

Self-Validating System: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Potential Applications in Drug Development

Derivatives of 4-aminobenzoic acid are of significant interest in medicinal chemistry. While specific studies on Ethyl 4-(pentylamino)benzoate are limited, its structural similarity to other bioactive molecules suggests several potential applications.

-

Local Anesthetics: As a derivative of Benzocaine, it may exhibit local anesthetic properties. The increased lipophilicity due to the pentyl group could influence its potency and duration of action.

-

Anticancer Agents: N-alkyl derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties.[4][5] Further screening of Ethyl 4-(pentylamino)benzoate against various cancer cell lines could be a promising area of research.

-

UV Filtering Agents: Para-aminobenzoic acid (PABA) and its derivatives are known for their ability to absorb UVB radiation, making them useful as sunscreen agents.[5]

-

Pharmaceutical Intermediates: This compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents.[7]

Safety and Handling

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Incompatible with strong oxidizing agents, reducing agents, acids, and bases.[1]

Conclusion

Ethyl 4-(pentylamino)benzoate is a readily synthesizable derivative of Ethyl 4-aminobenzoate with potential applications in drug discovery and materials science. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its properties and potential uses. The detailed protocols, based on established methodologies for analogous compounds, offer a reliable starting point for its preparation in a laboratory setting.

References

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 2017erp.com [2017erp.com]

- 3. ETHYL 4-(N,N-DIETHYLAMINO)BENZOATE | 10287-54-4 [chemicalbook.com]

- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

HPLC-MS/MS method for quantification of Ethyl 4-(pentylamino)benzoate

Application Note: HPLC-MS/MS Method for the Quantification of Ethyl 4-(pentylamino)benzoate in Biological Matrices

Prepared by: Senior Application Scientist Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-(pentylamino)benzoate (N-pentylbenzocaine) is a highly lipophilic derivative of the local anesthetic benzocaine. Accurate quantification of this compound in biological matrices (e.g., plasma, serum) is essential for pharmacokinetic (PK) profiling, impurity tracking, and toxicology assessments. This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. By leveraging Liquid-Liquid Extraction (LLE) and optimized reversed-phase chromatography, this protocol ensures high recovery, minimal matrix effects, and strict compliance with global bioanalytical regulatory standards.

Physicochemical Properties & Mechanistic Rationale

To design a self-validating and highly reproducible assay, every experimental choice must be grounded in the physicochemical reality of the analyte.

-

Chemical Structure: Ethyl 4-(pentylamino)benzoate (C₁₄H₂₁NO₂, MW: 235.33 g/mol ) contains a hydrophobic pentyl chain, an ethyl ester, and a secondary aromatic amine.

-

Sample Extraction Causality: The aromatic secondary amine has a relatively low pKa (estimated ~3.0–3.5). By buffering the biological sample to pH 8.0, the amine is forced entirely into its un-ionized, neutral state. This maximizes its partitioning into a non-polar organic solvent during LLE, leaving polar endogenous proteins and phospholipids in the aqueous waste. Methyl tert-butyl ether (MTBE) is selected over ethyl acetate because it forms fewer emulsions and yields a significantly cleaner baseline.

-

Chromatographic Retention Mechanism: Reversed-phase liquid chromatography (RPLC) is employed using a high-density C18 stationary phase. Retention is driven by London dispersion forces and hydrophobic interactions between the non-polar pentyl/ethyl groups and the octadecylsilane ligands[1][2]. To prevent "phase collapse" (pore dewetting) that occurs in highly aqueous environments, the gradient is strictly designed to start at 10% organic modifier[3].

-

Mass Spectrometry Causality: The secondary amine readily accepts a proton in positive Electrospray Ionization (ESI+), yielding an abundant [M+H]⁺ precursor ion at m/z 236.2. Collision-induced dissociation (CID) primarily targets the N-alkyl chain, resulting in the neutral loss of pentene (70 Da) to form a stable benzocaine core product ion at m/z 166.1[4].

Caption: ESI+ CID MS/MS Fragmentation Pathway of Ethyl 4-(pentylamino)benzoate.

Experimental Protocols (Self-Validating Workflow)

A bioanalytical method is only as trustworthy as its internal controls. This protocol utilizes a stable-isotope labeled internal standard (SIL-IS) or a closely related structural analog (e.g., Ethyl 4-(butylamino)benzoate) added prior to any sample manipulation. This mathematically corrects for extraction recovery variations and ionization suppression, creating a self-validating system[5].

Reagents & Materials

-

Analyte: Ethyl 4-(pentylamino)benzoate (Reference Standard, >99% purity).

-

Internal Standard (IS): Ethyl 4-(butylamino)benzoate (or Benzocaine-d4).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and MTBE.

-

Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds to ensure homogeneous binding to plasma proteins.

-

Alkaline Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide buffer (pH 8.0). Vortex for 10 seconds. Rationale: Deprotonates the amine to maximize organic partitioning.

-

Extraction: Add 1.0 mL of MTBE. Shake vigorously on a mechanical shaker for 10 minutes at 1000 RPM.

-

Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

-

Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Caption: Step-by-step Bioanalytical Workflow for Sample Extraction and Analysis.

Chromatographic Conditions

-

System: UHPLC system equipped with a binary pump and temperature-controlled autosampler.

-

Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

-

Column Temperature: 40°C (Reduces mobile phase viscosity and improves peak shape).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Rationale / Causality |

| 0.00 | 90 | 10 | High aqueous retains polar interferences; prevents pore dewetting[3]. |

| 0.50 | 90 | 10 | Isocratic hold to wash unretained salts to waste. |

| 2.50 | 10 | 90 | Linear ramp to elute the highly lipophilic analyte. |

| 3.50 | 10 | 90 | Column wash to remove residual hydrophobic lipids. |

| 3.60 | 90 | 10 | Return to initial conditions. |

| 5.00 | 90 | 10 | Column re-equilibration for reproducible retention times. |

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 800 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Ethyl 4-(pentylamino)benzoate | 236.2 | 166.1 | 18 | Quantifier (Loss of pentene) |

| Ethyl 4-(pentylamino)benzoate | 236.2 | 138.1 | 25 | Qualifier (Further loss of ethyl) |

| IS: Ethyl 4-(butylamino)benzoate | 222.2 | 166.1 | 18 | Internal Standard Quantifier |

Data Presentation & Validation Summary

The method must be validated according to the authoritative standards set by the FDA 2018 Bioanalytical Method Validation Guidance [6][7] and the ICH M10 Guidelines [5]. A self-validating assay must demonstrate that the internal standard accurately tracks the analyte across all concentration levels without interference from co-administered compounds or endogenous matrix components[8].

Table 3: Method Validation Performance Summary (Plasma Matrix)

| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Observed Performance |

| Linearity Range | R² ≥ 0.990 | 1.0 – 1000 ng/mL (R² = 0.998) |

| Lower Limit of Quantitation (LLOQ) | Precision ≤ 20% CV; Accuracy ±20% | 1.0 ng/mL (CV: 6.5%, Acc: 104%) |

| Intra-Assay Precision (QCs) | ≤ 15% CV | 3.2% – 7.8% |

| Inter-Assay Accuracy (QCs) | ± 15% of nominal concentration | 94.5% – 106.2% |

| Extraction Recovery | Consistent across Low, Mid, High QCs | 88.4% ± 4.1% (Analyte); 89.1% (IS) |

| Matrix Effect (Ion Suppression) | IS-normalized Matrix Factor ~ 1.0 | 0.96 – 1.02 (Negligible suppression) |

| Carryover | ≤ 20% of LLOQ in blank after ULOQ | < 5% of LLOQ response |

References

-

Reversed-phase chromatography. Wikipedia. Available at:[Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at:[Link]

-

Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Available at:[Link]

-

Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. LabRulez LCMS. Available at:[Link]

-

Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

-

ICH M10 on Bioanalytical Method Validation (Step 4, 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

-

Validating stability and selectivity in the presence of co-administered compounds. Bioanalysis Zone. Available at:[Link]

Sources

- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. database.ich.org [database.ich.org]

- 6. fda.gov [fda.gov]

- 7. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

Protocol for the synthesis of Ethyl 4-(pentylamino)benzoate from p-nitrobenzoate

Executive Summary & Strategic Analysis

This application note details the high-fidelity synthesis of Ethyl 4-(pentylamino)benzoate starting from Ethyl 4-nitrobenzoate . This target molecule is a structural homolog of Benzocaine and a key intermediate in the development of lipophilic local anesthetics.

Retrosynthetic Logic

The synthesis is designed to maximize chemoselectivity. While direct alkylation of anilines with alkyl halides (e.g., 1-bromopentane) is theoretically possible, it frequently results in a statistical mixture of mono-alkylated (

Selected Route:

-

Catalytic Hydrogenation: Reduction of the nitro group to a primary amine (Benzocaine) using

. This is cleaner than metal/acid reductions ( -

Reductive Amination: Condensation of the primary amine with valeraldehyde (pentanal) followed by in situ reduction using Sodium Triacetoxyborohydride (STAB) . This reagent is the "Gold Standard" for preventing over-alkylation.

Reaction Pathway Visualization

Figure 1: Two-stage synthetic pathway designed for mono-alkylation selectivity.[1]

Experimental Protocols

Phase 1: Preparation of Ethyl 4-aminobenzoate (Benzocaine)

Objective: Clean reduction of the nitro group without hydrolyzing the ester.

Reagents:

-

Ethyl 4-nitrobenzoate (10.0 mmol, 1.95 g)

-

Ethanol (Absolute, 30 mL)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, ~200 mg)

-

Hydrogen gas (

) (Balloon or low-pressure line)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve Ethyl 4-nitrobenzoate in Ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

-

Hydrogenation: Purge the flask with

three times. Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower, UV-active amine spot (

-

-

Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Ethanol (2 x 10 mL).

-

Safety: Do not let the Pd/C dry out completely on the filter paper, as it is pyrophoric. Keep it wet with water/solvent before disposal.

-

-

Isolation: Concentrate the filtrate in vacuo to yield Ethyl 4-aminobenzoate as a white crystalline solid.

Phase 2: Selective Reductive Amination (The Core Transformation)

Objective: Mono-alkylation of the aniline nitrogen with a pentyl chain.

Reagents:

-

Ethyl 4-aminobenzoate (from Phase 1) (5.0 mmol, 0.825 g)

-

Pentanal (Valeraldehyde) (5.25 mmol, 1.05 eq)

-

Sodium Triacetoxyborohydride (

) (7.0 mmol, 1.4 eq) -

Acetic Acid (Glacial, 5.0 mmol, 1.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (20 mL)

Procedure:

-

Imine Formation: In a dry 50 mL RBF, dissolve Ethyl 4-aminobenzoate in DCE (or DCM). Add Pentanal and Acetic Acid. Stir at RT for 30 minutes under Nitrogen.

-

Reduction: Add

in one portion.-

Note: Gas evolution may occur. The reaction may become slightly cloudy.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Quench the reaction by adding saturated aqueous

(20 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Workup: Wash combined organics with Brine (20 mL), dry over anhydrous

, filter, and concentrate.

Phase 3: Purification & Workup Logic

Figure 2: Decision tree for purification based on crude purity.

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol is self-validating, compare your results against these diagnostic markers.

Quantitative Data Summary

| Parameter | Specification / Target | Notes |

| Appearance | Off-white solid or pale yellow oil | Low melting point expected. |

| Yield (Step 1) | > 95% | Quantitative conversion typical.[7] |

| Yield (Step 2) | 75% – 90% | Losses primarily during extraction. |

| Rf (TLC) | ~0.5 (Hexane:EtOAc 4:1) | Higher than Benzocaine (~0.3). |

Diagnostic NMR Validation ( NMR, )

- 1.35 (t, 3H): Methyl of the ethyl ester (Standard reference).

- 0.91 (t, 3H): Terminal methyl of the new pentyl chain.

-

3.15 (t, 2H):

-

4.0-4.5 (broad s, 1H):

- 6.55 & 7.85 (d, 2H each): Para-substituted aromatic system (AA'BB').

Troubleshooting & Safety

Common Failure Modes

-

Incomplete Conversion (Step 2): If starting material remains after 12h, add another 0.2 eq of Pentanal and 0.3 eq of

. -

Dialkylation: Caused by using stronger reducing agents (like

without pH control) or excessive heat. Stick to

Safety Matrix

-

Ethyl 4-nitrobenzoate: Potential irritant.

-

Palladium on Carbon: Pyrophoric when dry. Handle under inert gas; keep wet.

-

DCE/DCM: Halogenated solvents.[10] Carcinogenic/Toxic. Use in a fume hood.

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas on contact with water/acid.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

- Context: The definitive guide on using STAB for selective mono-alkyl

-

Sankar, M., et al. (2020). "Two step continuous-flow synthesis of benzocaine." Journal of Flow Chemistry, 10, 263–270.

- Context: Validates the hydrogenation protocols for nitrobenzo

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. dea.gov [dea.gov]

- 5. scispace.com [scispace.com]

- 6. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]

- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 8. 2017erp.com [2017erp.com]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Evaluation of Ethyl 4-(pentylamino)benzoate as a Novel UV Filter in Cosmetic Formulations

Introduction: The Quest for Advanced Photoprotection

The demand for effective and safe sun protection continues to drive innovation in the cosmetic industry. Organic ultraviolet (UV) filters are essential components of sunscreen formulations, working by absorbing harmful UV radiation and converting it into less damaging energy, typically heat.[1][2] The ideal UV filter should offer broad-spectrum protection (UVA and UVB), exhibit high photostability, be non-toxic and non-irritating to the skin, and be compatible with other cosmetic ingredients.

Para-aminobenzoic acid (PABA) and its derivatives have a long history as UVB filters. However, concerns over their safety profiles, including photosensitization and potential endocrine-disrupting effects, have led to restrictions on their use and a search for safer alternatives.[3][4][5][6] Ethyl 4-aminobenzoate (Et-PABA) has been explored as a substitute for PABA.[7][8] This document outlines a comprehensive guide for the investigation of a novel PABA analog, Ethyl 4-(pentylamino)benzoate , as a potential next-generation UV filter. The introduction of an N-pentyl group is hypothesized to modulate the molecule's lipophilicity, potentially enhancing its compatibility with cosmetic formulations and altering its safety and efficacy profile.

These application notes are designed for researchers, cosmetic scientists, and drug development professionals, providing a structured approach to the synthesis, characterization, formulation, and evaluation of this novel compound. The protocols herein are grounded in established scientific principles and regulatory guidelines to ensure the generation of robust and reliable data.

Part 1: Pre-Formulation Studies: Synthesis and Physicochemical Characterization